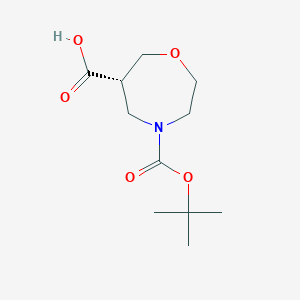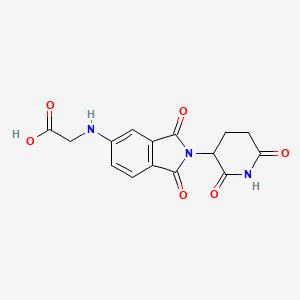
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, and yields the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the silyl ether group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the silyl ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.
科学的研究の応用
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole involves its interaction with various molecular targets. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. This protection-deprotection strategy is crucial in multi-step organic synthesis, enabling the construction of complex molecules .
類似化合物との比較
Similar Compounds
4-(2-Acetylamino-1-(tert-butyldimethylsilyloxy)ethyl)phenol: This compound also features a TBDMS-protected hydroxyl group and is used in similar synthetic applications.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a TBDMS group, used in synthetic glycobiology and the production of erythrose.
Uniqueness
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity. The presence of the TBDMS group provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl-dimethyl-[2-(1H-pyrazol-4-yl)ethoxy]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OSi/c1-11(2,3)15(4,5)14-7-6-10-8-12-13-9-10/h8-9H,6-7H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOMMLNZMGRSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid](/img/structure/B8221293.png)



![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B8221339.png)

![(4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone](/img/structure/B8221344.png)






